N-(3-chloro-4-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
The exact mass of the compound this compound is 391.0557538 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c19-13-11-12(5-6-14(13)20)21-17(24)4-1-9-23-18(25)8-7-15(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSSIQQCKBPMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.8 g/mol. The compound features a unique structure that incorporates a chloro and fluorine atom, as well as a thiophene ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClFN₃O₂S |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1214500-61-4 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloro-fluorophenyl compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the thiophene moiety could enhance its interaction with biological membranes or proteins, leading to altered cellular responses.
Study on Antimicrobial Efficacy
In a study conducted by researchers examining the antimicrobial properties of similar compounds, it was found that N-(3-chloro-4-fluorophenyl) derivatives demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial activity and reported minimum inhibitory concentrations (MICs) that indicate effective bacterial growth inhibition .
Synthesis and Biological Evaluation
Another research effort focused on synthesizing various derivatives of N-(3-chloro-4-fluorophenyl) compounds, including butanamide variants. These derivatives were subjected to biological evaluation for their potential as anti-inflammatory agents. The results indicated that certain modifications in the side chains enhanced anti-inflammatory responses in vitro, suggesting a pathway for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
